molecular formula C33H47NO8 B11830798 benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate

benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate

Cat. No.: B11830798
M. Wt: 585.7 g/mol
InChI Key: MSYAFEZXOHOFTC-UMNYJUJISA-N
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Description

Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrofuran ring, multiple methoxy groups, and a carbamate functional group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate typically involves multi-step organic reactions. The key steps may include:

  • Formation of the tetrahydrofuran ring through cyclization reactions.
  • Introduction of the hydroxypropan-2-yl group via nucleophilic substitution.
  • Attachment of the benzyl and methoxypropoxy groups through etherification reactions.
  • Formation of the carbamate group through the reaction of an amine with a chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophiles such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropan-2-yl group would yield a ketone, while reduction of the carbonyl group in the tetrahydrofuran ring would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving carbamate compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate may include other carbamate derivatives with similar structural features, such as:

  • Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(4-methoxybenzyl)-4-methylpentyl)carbamate.
  • Benzyl ((1S,3S)-1-((2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxotetrahydrofuran-2-yl)-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C33H47NO8

Molecular Weight

585.7 g/mol

IUPAC Name

benzyl N-[(1S,3S)-1-[(2S,4S)-4-(2-hydroxypropan-2-yl)-5-oxooxolan-2-yl]-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]carbamate

InChI

InChI=1S/C33H47NO8/c1-22(2)25(17-24-13-14-28(39-6)30(18-24)40-16-10-15-38-5)19-27(29-20-26(31(35)42-29)33(3,4)37)34-32(36)41-21-23-11-8-7-9-12-23/h7-9,11-14,18,22,25-27,29,37H,10,15-17,19-21H2,1-6H3,(H,34,36)/t25-,26+,27-,29-/m0/s1

InChI Key

MSYAFEZXOHOFTC-UMNYJUJISA-N

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@@H]2C[C@H](C(=O)O2)C(C)(C)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CC(C(=O)O2)C(C)(C)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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